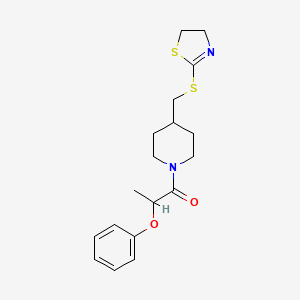
1-(4-(((4,5-二氢噻唑-2-基)硫)甲基)哌啶-1-基)-2-苯氧基丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C18H24N2O2S2 and its molecular weight is 364.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是对1-(4-(((4,5-二氢噻唑-2-基)硫)甲基)哌啶-1-基)-2-苯氧基丙-1-酮在科学研究应用方面的全面分析:
抗癌活性
1-(4-(((4,5-二氢噻唑-2-基)硫)甲基)哌啶-1-基)-2-苯氧基丙-1-酮:在抗癌研究中展现出令人鼓舞的结果。其结构使其能够与各种细胞途径相互作用,可能抑制癌细胞的生长。 研究表明其对多种癌细胞系有效,使其成为癌症治疗进一步开发的候选药物 .
抗菌特性
该化合物具有显著的抗菌特性。它已被测试针对一系列细菌和真菌菌株,显示出有效的抑制作用。 其作用机制包括破坏微生物细胞膜并干扰重要的代谢过程,使其成为开发新型抗生素的宝贵化合物 .
抗炎作用
研究表明,1-(4-(((4,5-二氢噻唑-2-基)硫)甲基)哌啶-1-基)-2-苯氧基丙-1-酮具有抗炎特性。它可以通过抑制参与炎症的关键酶和细胞因子来调节炎症反应。 这使其成为治疗关节炎和炎症性肠病等炎症性疾病的潜在候选药物 .
神经保护应用
该化合物已被研究用于其神经保护作用。它可以保护神经元细胞免受氧化应激和凋亡,这些是阿尔茨海默病和帕金森病等神经退行性疾病的常见特征。 其穿透血脑屏障的能力增强了其作为神经疾病治疗剂的潜力 .
抗病毒活性
该化合物也因其抗病毒特性而受到研究。它可以通过靶向病毒酶和蛋白质来抑制各种病毒的复制。这使其成为开发抗病毒药物的宝贵化合物,特别是在新兴病毒感染的背景下。
生物活性
The compound 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a thiazole moiety, a piperidine ring, and a phenoxypropanone structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
Molecular Structure and Properties
This compound can be described by the following molecular formula:
The molecular weight is approximately 325.45 g/mol . The presence of multiple functional groups suggests that the compound may exhibit diverse biological activities, including antimicrobial and neuroactive effects.
Biological Activity Overview
The biological activity of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one) has been explored through various studies. The following table summarizes key findings related to its biological effects:
Antimicrobial Activity
Research indicates that compounds with structural similarities to 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one often exhibit significant antibacterial and antifungal properties. The thiazole ring is particularly noted for its effectiveness against various pathogens, making this compound a potential candidate for antibiotic development.
Neuroactive Properties
The piperidine component of the molecule may contribute to neuroactive effects. Similar compounds have shown promise in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.
Anticancer Potential
In vitro studies have demonstrated that derivatives of thiazole-based compounds can inhibit the proliferation of cancer cells. For instance, certain analogs have shown IC50 values significantly lower than established chemotherapeutics like sorafenib, indicating their potential as effective anticancer agents . The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines (MCF-7, HepG2). Notably, some derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, highlighting the efficacy of structural modifications in enhancing biological activity .
- Antileishmanial Activity : Compounds based on 1,3,4-thiadiazole have been evaluated for their antileishmanial properties. Specific derivatives demonstrated significant inhibition of Leishmania major, showcasing the potential for this class of compounds in treating parasitic infections .
属性
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-14(22-16-5-3-2-4-6-16)17(21)20-10-7-15(8-11-20)13-24-18-19-9-12-23-18/h2-6,14-15H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWQWOLHTQPZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CSC2=NCCS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














